molecular formula C6H14N2O2S B13512600 Azepane-4-sulfonamide

Azepane-4-sulfonamide

Cat. No.: B13512600
M. Wt: 178.26 g/mol
InChI Key: PXCZYAITCUAMFU-UHFFFAOYSA-N
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Description

Azepane-4-sulfonamide is a seven-membered heterocyclic compound containing a nitrogen atom and a sulfonamide group. This compound is part of the azepane family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-4-sulfonamide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of azepane with sulfonyl chlorides in the presence of a base can yield this compound . Another method involves the use of sulfonimidates as intermediates, which can be converted to sulfonamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Azepane-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .

Scientific Research Applications

Azepane-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes by mimicking the natural substrate. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepane-4-sulfonamide is unique due to its combination of a seven-membered ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

Azepane-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

This compound features an azepane ring—a seven-membered saturated heterocyclic compound—attached to a sulfonamide group. This combination imparts distinct chemical properties that contribute to its biological activity. The sulfonamide moiety is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug design.

The primary mechanism of action for this compound involves the inhibition of specific enzymes critical for bacterial survival. It notably inhibits dihydropteroate synthetase, an enzyme involved in folic acid synthesis, which is essential for bacterial growth and replication. By blocking this pathway, this compound exhibits antibacterial properties .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antibacterial Activity : The sulfonamide group contributes to its effectiveness against various bacterial strains by inhibiting folic acid synthesis.
  • Cytotoxic Effects : Studies have shown that derivatives of azepane sulfonamides exhibit cytotoxic effects on cancer cell lines, including hepatocellular carcinoma (HCC) and glioblastoma (GBM) cells. For instance, compounds derived from similar scaffolds demonstrated reduced cell viability in these lines .
  • Inhibition of Carbonic Anhydrases : Some studies indicate that azepane sulfonamides can inhibit carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeTarget Cells/EnzymesResults
CytotoxicityHCC, GBMNotable reduction in cell viability
Enzyme InhibitionCarbonic Anhydrases CA IX/XIIHigh inhibitory activity observed
Enzyme Inhibition11beta-HSD1IC50 = 3.0 nM for potent compounds

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of azepane-based sulfonamides, various derivatives were tested against human cancer cell lines. The results indicated that certain compounds significantly reduced cell viability compared to non-malignant cells. For example, compound 10b exhibited LD50 values of 16.38 ± 2.34 µM against specific cancer cell lines, demonstrating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the azepane ring influence biological activity. Variations in substituents at the 4-position of the azepane ring have been linked to enhanced potency against specific targets such as 11beta-HSD1 and carbonic anhydrases. For instance, the introduction of biphenyl or trifluoromethyl groups has been shown to improve both cytotoxicity and selectivity .

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

azepane-4-sulfonamide

InChI

InChI=1S/C6H14N2O2S/c7-11(9,10)6-2-1-4-8-5-3-6/h6,8H,1-5H2,(H2,7,9,10)

InChI Key

PXCZYAITCUAMFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)S(=O)(=O)N

Origin of Product

United States

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